molecular formula C13H26N2 B13203575 4-cyclohexyl-N,N-dimethylpiperidin-4-amine

4-cyclohexyl-N,N-dimethylpiperidin-4-amine

Katalognummer: B13203575
Molekulargewicht: 210.36 g/mol
InChI-Schlüssel: IHXBKWFMMFMINE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclohexyl-N,N-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C13H26N2 It is a piperidine derivative, characterized by the presence of a cyclohexyl group attached to the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N,N-dimethylpiperidin-4-amine typically involves the reaction of cyclohexylamine with N,N-dimethylpiperidin-4-one. The reaction is carried out under controlled conditions, often using a reducing agent such as sodium cyanoborohydride to facilitate the formation of the desired amine product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclohexyl-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Wissenschaftliche Forschungsanwendungen

4-Cyclohexyl-N,N-dimethylpiperidin-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-cyclohexyl-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Cyclohexyl-N,N-dimethylpiperidin-4-amine is unique due to the presence of both a cyclohexyl group and a dimethylpiperidine moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C13H26N2

Molekulargewicht

210.36 g/mol

IUPAC-Name

4-cyclohexyl-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C13H26N2/c1-15(2)13(8-10-14-11-9-13)12-6-4-3-5-7-12/h12,14H,3-11H2,1-2H3

InChI-Schlüssel

IHXBKWFMMFMINE-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1(CCNCC1)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.